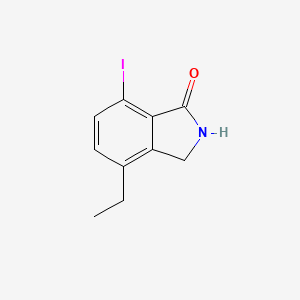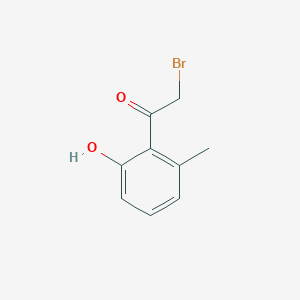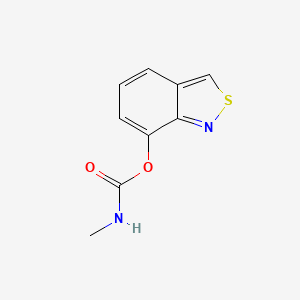![molecular formula C8H5NO2S B8548937 [1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B8548937.png)
[1,3]dioxolo[4,5-f][1,3]benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazole is a heterocyclic compound that features a fused ring system consisting of a dioxole and a benzothiazole moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with glyoxal in the presence of an acid catalyst to form the benzothiazole core, followed by cyclization with a dioxole derivative . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
[1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology
In biological research, this compound has been investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities, making it a promising candidate for drug development .
Medicine
In medicine, [1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazole derivatives are being explored for their therapeutic potential. Their ability to interact with specific biological targets makes them suitable for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and dyes. Its unique electronic properties make it valuable for applications in optoelectronics and photonics .
Mecanismo De Acción
The mechanism of action of [1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazole involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: A simpler analog that lacks the dioxole ring, used in various chemical and biological applications.
Uniqueness
The uniqueness of [1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazole lies in its fused ring system, which imparts distinct electronic and steric properties. This makes it a versatile building block for the synthesis of complex molecules and materials with tailored properties .
Propiedades
Fórmula molecular |
C8H5NO2S |
|---|---|
Peso molecular |
179.20 g/mol |
Nombre IUPAC |
[1,3]dioxolo[4,5-f][1,3]benzothiazole |
InChI |
InChI=1S/C8H5NO2S/c1-5-8(12-3-9-5)2-7-6(1)10-4-11-7/h1-3H,4H2 |
Clave InChI |
ULEOPYHOORBWOY-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C3C(=C2)N=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


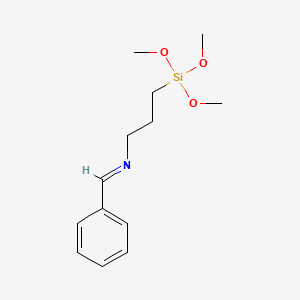
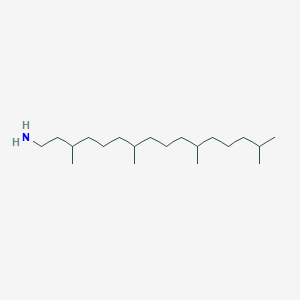
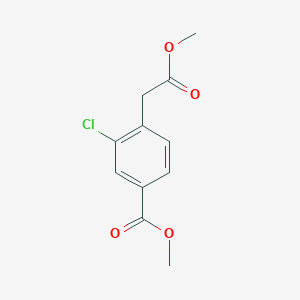
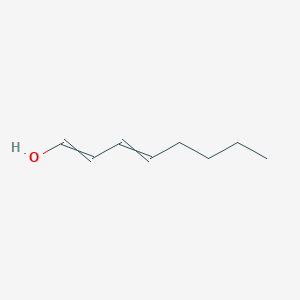

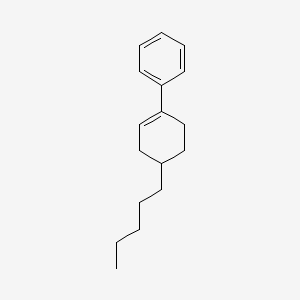
![(2S,4S)-1-Boc-4-azido-2-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidine](/img/structure/B8548921.png)
![2-methyl-5-(2-(pyridin-2-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8548922.png)

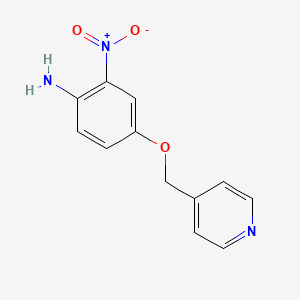
![Acetamide, N-[[5-chloro-2-(hydroxymethyl)phenyl]phenylmethyl]-](/img/structure/B8548944.png)
